5-(Allyloxy)-1,2,3-trimethoxybenzene
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Overview
Description
5-(Allyloxy)-1,2,3-trimethoxybenzene: is an organic compound characterized by the presence of an allyloxy group and three methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Allyloxy)-1,2,3-trimethoxybenzene typically involves the allylation of 1,2,3-trimethoxybenzene. One common method is the reaction of 1,2,3-trimethoxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Allyloxy)-1,2,3-trimethoxybenzene can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of 5-(formyloxy)-1,2,3-trimethoxybenzene or 5-(carboxyoxy)-1,2,3-trimethoxybenzene.
Reduction: Formation of 5-(allyloxy)-1,2,3-trimethoxybenzyl alcohol or this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(Allyloxy)-1,2,3-trimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research is ongoing to explore its effects on various biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its unique structural features make it valuable for creating complex molecular architectures.
Mechanism of Action
The mechanism of action of 5-(Allyloxy)-1,2,3-trimethoxybenzene depends on its specific application. In chemical reactions, the allyloxy group can participate in various transformations, such as nucleophilic substitution or addition reactions. The methoxy groups on the benzene ring can influence the compound’s reactivity by donating electron density through resonance, stabilizing intermediates, and facilitating reactions.
Comparison with Similar Compounds
5-(Allyloxy)-1,2,4-trimethoxybenzene: Similar structure but with different positioning of the methoxy groups.
5-(Allyloxy)-1,3,4-trimethoxybenzene: Another isomer with varied methoxy group positions.
5-(Allyloxy)-1,2,3-trimethoxyphenol: Contains a hydroxyl group instead of one methoxy group.
Uniqueness: 5-(Allyloxy)-1,2,3-trimethoxybenzene is unique due to the specific arrangement of its functional groups, which can lead to distinct reactivity patterns and applications
Properties
IUPAC Name |
1,2,3-trimethoxy-5-prop-2-enoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-5-6-16-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOMCVHVAYHJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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